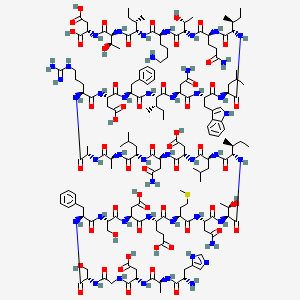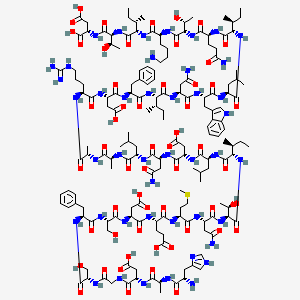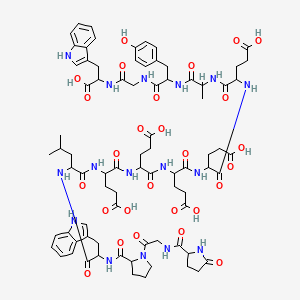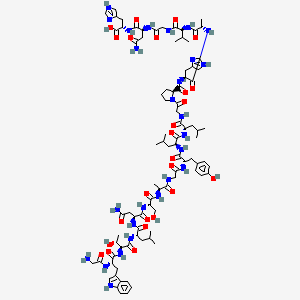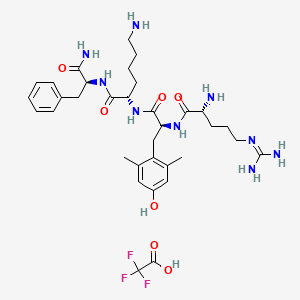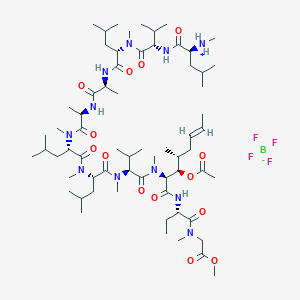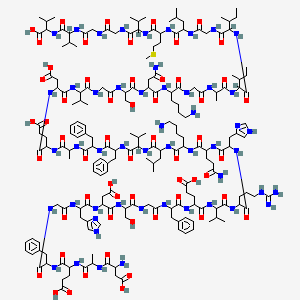
アミロイドβペプチド(1-40)ラット
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Amyloid beta-peptide (1-40) rat is a peptide fragment derived from the amyloid precursor protein. This peptide is composed of 40 amino acids and is known to accumulate as insoluble extracellular deposits around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease . The peptide is used extensively in research to study the pathogenesis of Alzheimer’s disease and other neurodegenerative disorders.
科学的研究の応用
Amyloid beta-peptide (1-40) rat is used in various scientific research applications, including:
Neuroscience: Studying the mechanisms of neurodegeneration in Alzheimer’s disease.
Pharmacology: Screening potential therapeutic agents that can inhibit peptide aggregation.
Biochemistry: Investigating the peptide’s interactions with other biomolecules.
Toxicology: Assessing the peptide’s neurotoxic effects in vitro and in vivo
作用機序
Target of Action
The primary targets of Amyloid Beta-Peptide (1-40) Rat are neuronal receptors, including subtypes of acetylcholine and glutamatergic receptors . Additionally, insulin, amylin, and the receptor for advanced glycation end products could be potential targets for soluble Amyloid Beta-Peptide (1-40) Rat oligomer-mediated neurotoxicity .
Mode of Action
Amyloid Beta-Peptide (1-40) Rat interacts with its targets, leading to a series of changes. For instance, it increases the influx of calcium ions, which can induce neurodegeneration in the rat hippocampal neurons of the CA1 subfield . It also induces apoptosis , a process of programmed cell death that may contribute to the neurodegenerative effects observed in Alzheimer’s disease.
Biochemical Pathways
Amyloid Beta-Peptide (1-40) Rat affects several biochemical pathways. It is generated from the amyloid precursor protein (APP) through a process known as amyloidogenic pathway . This involves the cleavage of APP by beta-secretase (BACE1) and gamma-secretase, resulting in the formation of Amyloid Beta-Peptide (1-40) Rat . The peptide can then aggregate and deposit around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease .
Pharmacokinetics
It is known that the peptide can aggregate and deposit in the brain after secretion . The normal rat brain could produce enzymes that mediate the conversion of Amyloid Beta-Peptide (1-40) Rat into processed variants similar to those in Alzheimer’s disease .
Result of Action
The action of Amyloid Beta-Peptide (1-40) Rat leads to several molecular and cellular effects. It contributes to the formation of amyloid fibrils in the rat brain, which are similar to those observed in Alzheimer’s disease . The peptide also induces neurodegeneration and apoptosis , leading to neuronal cell death . Moreover, it can impact peripheral immune responses , suggesting a role in neuroinflammation.
Action Environment
The action of Amyloid Beta-Peptide (1-40) Rat can be influenced by various environmental factors. For instance, factors in the rat brain might inhibit the fibrillar assembly of soluble Amyloid Beta-Peptide (1-40) Rat . Moreover, the peptide’s action can be modulated by alterations in membrane structure . Understanding these environmental influences could provide insights into the variability in the peptide’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
Research on Amyloid beta-peptide (1-40) rat is ongoing, with a focus on understanding its role in Alzheimer’s disease and other neurodegenerative disorders . There is also interest in developing amyloid hypothesis–based treatments as a new approach to overcome the limitations and challenges associated with conventional Alzheimer’s disease therapeutics .
生化学分析
Biochemical Properties
Amyloid beta-peptide (1-40) rat plays a significant role in biochemical reactions, particularly in the context of Alzheimer’s disease. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is generated from the amyloid precursor protein through sequential cleavage by beta-secretase and gamma-secretase . The peptide can aggregate to form oligomers and fibrils, which are associated with neurotoxicity. It also interacts with metal ions such as zinc and copper, which can influence its aggregation properties .
Cellular Effects
Amyloid beta-peptide (1-40) rat has profound effects on various cell types and cellular processes. It can induce neuroinflammation, synapse loss, and neuronal cell death . The peptide influences cell signaling pathways, including those involving calcium homeostasis and oxidative stress. It can also affect gene expression and cellular metabolism, leading to altered cellular functions . In microglia, for example, amyloid beta-peptide (1-40) rat can trigger a proinflammatory response, increasing the production of cytokines such as TNF-alpha and IL-1beta .
Molecular Mechanism
At the molecular level, amyloid beta-peptide (1-40) rat exerts its effects through various mechanisms. It can bind to cell surface receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity . The peptide can also interact with membrane lipids, disrupting membrane integrity and function . Additionally, amyloid beta-peptide (1-40) rat can inhibit or activate enzymes involved in its own metabolism, such as neprilysin and insulin-degrading enzyme . These interactions can lead to changes in gene expression and protein synthesis, further contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
The effects of amyloid beta-peptide (1-40) rat can change over time in laboratory settings. The peptide is known to be relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that amyloid beta-peptide (1-40) rat can lead to sustained neuroinflammation and neuronal damage . In vitro studies have demonstrated that the peptide can form stable oligomers and fibrils over time, which are associated with increased neurotoxicity .
Dosage Effects in Animal Models
The effects of amyloid beta-peptide (1-40) rat vary with different dosages in animal models. At low doses, the peptide can have neurotrophic effects, promoting neuronal survival and growth . At higher doses, it can induce neurotoxicity, leading to neuronal cell death and cognitive deficits . Studies have shown that there is a threshold effect, where the peptide’s neurotoxic effects become more pronounced at higher concentrations . Additionally, high doses of amyloid beta-peptide (1-40) rat can lead to adverse effects such as astrogliosis and increased oxidative stress .
Metabolic Pathways
Amyloid beta-peptide (1-40) rat is involved in several metabolic pathways. It is generated from the amyloid precursor protein through the action of beta-secretase and gamma-secretase . The peptide can be degraded by enzymes such as neprilysin and insulin-degrading enzyme . It can also interact with metal ions, which can influence its aggregation and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the brain .
Transport and Distribution
Amyloid beta-peptide (1-40) rat is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells via endocytosis and transported to different cellular compartments . The peptide can also interact with transporters and binding proteins, which can influence its localization and accumulation . Studies have shown that amyloid beta-peptide (1-40) rat can accumulate in lysosomes and endosomes, where it can undergo degradation or aggregation .
Subcellular Localization
The subcellular localization of amyloid beta-peptide (1-40) rat can affect its activity and function. The peptide is found in various cellular compartments, including the cytoplasm, endosomes, and lysosomes . It can also be localized to the cell membrane, where it can interact with membrane proteins and lipids . The localization of amyloid beta-peptide (1-40) rat can be influenced by post-translational modifications and targeting signals, which can direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amyloid beta-peptide (1-40) rat typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of amyloid beta-peptide (1-40) rat involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .
化学反応の分析
Types of Reactions
Amyloid beta-peptide (1-40) rat can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure.
Aggregation: The peptide can aggregate to form fibrils, a process that is central to its role in Alzheimer’s disease.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol.
Aggregation Conditions: Physiological pH and temperature, presence of metal ions such as zinc and copper.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers and higher-order oligomers.
Reduction: Monomeric peptide with free thiol groups.
Aggregation: Amyloid fibrils and plaques.
類似化合物との比較
Similar Compounds
Amyloid beta-peptide (1-42): Another variant of the amyloid beta-peptide, which is more prone to aggregation and is considered more toxic.
Amyloid beta-peptide (1-38): A shorter variant with different aggregation properties.
Uniqueness
Amyloid beta-peptide (1-40) rat is unique in its specific sequence and aggregation behavior, making it a valuable model for studying the early stages of amyloid plaque formation. Its relatively lower aggregation propensity compared to amyloid beta-peptide (1-42) allows for the investigation of initial aggregation events .
特性
CAS番号 |
144409-98-3 |
|---|---|
分子式 |
C190H291N51O57S |
分子量 |
4234 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200)/t101?,102?,103-,104+,105+,112?,113-,114+,115+,116+,117+,118-,119+,120-,121-,122+,123+,124+,125+,126+,127+,128+,129-,130+,131-,132+,133-,149-,150-,151-,152+,153+,154-,155-,156-/m1/s1 |
InChIキー |
KBNPAOMRSZGNFV-BQEDMFEPSA-N |
異性体SMILES |
CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
配列 |
One Letter Code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


